molecular formula C18H22N4O B2382320 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 861212-92-2

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Cat. No.: B2382320
CAS No.: 861212-92-2
M. Wt: 310.401
InChI Key: DQGXVXOHHPSUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a synthetic small molecule under investigation for its potential as a protein kinase inhibitor. Its core structure, featuring a benzamide moiety linked to a piperazinyl-substituted pyridine, is characteristic of several well-established tyrosine kinase inhibitors (TKIs), such as Imatinib and Nilotinib, which target pathways like Bcr-Abl, c-Kit, and PDGFR . This structural similarity suggests significant research value for exploring signal transduction in oncology, particularly for studying resistant cancer phenotypes and developing next-generation therapeutic agents. The compound's proposed mechanism of action involves competitive binding at the ATP-binding pocket of specific tyrosine kinases, thereby inhibiting the aberrant phosphorylation and activation of downstream proteins that drive uncontrolled cell proliferation and survival. Researchers can utilize this compound as a key chemical tool or intermediate to probe kinase function, elucidate disease mechanisms, and validate new cellular targets. It is supplied with a guaranteed Certificate of Analysis (CoA) for quality assurance in experimental workflows. Please Note: This product is designated 'For Research Use Only' (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All handling and experimental procedures must be conducted by trained laboratory personnel in accordance with applicable safety regulations.

Properties

IUPAC Name

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14-5-7-15(8-6-14)18(23)20-16-4-3-9-19-17(16)22-12-10-21(2)11-13-22/h3-9H,10-13H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGXVXOHHPSUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Amide Coupling

A widely implemented strategy begins with functionalization of the pyridine ring at the 2-position through nucleophilic aromatic substitution. In this approach, 3-amino-2-chloropyridine reacts with 1-methylpiperazine in dimethylacetamide at 110°C for 18 hours, achieving 85% substitution efficiency. The resulting 2-(4-methylpiperazin-1-yl)pyridin-3-amine intermediate undergoes amide coupling with 4-methylbenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) and hydroxybenzotriazole (HOBt), yielding the target compound in 78% isolated yield after column chromatography.

Critical to this method is the protection of the aromatic amine during the substitution step to prevent undesired acylation side reactions. Tetrabutylammonium iodide serves as a phase-transfer catalyst, enhancing the nucleophilicity of the piperazine nitrogen.

Palladium-Catalyzed Buchwald-Hartwig Amination

Alternative routes employ palladium-catalyzed cross-coupling to construct the pivotal C–N bond between the benzamide and pyridine moieties. As detailed in US Patent 8,609,842B2, 4-methylbenzamide derivatives react with 2-bromo-3-aminopyridine precursors under catalysis by Pd2(dba)3 and Xantphos ligand. Key reaction parameters include:

Parameter Optimal Value Impact on Yield
Temperature 100°C <78% → 92%
Ligand Xantphos 3x rate increase
Base Cs2CO3 95% conversion
Solvent Toluene/EtOH (3:1) Minimizes side products

This method achieves 92% yield at 0.1 mmol scale, though scalability challenges arise from palladium removal in final purification stages.

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies in DMF, THF, and dichloroethane reveal DMF as the superior solvent for amide coupling steps, providing 82% yield versus 67% in THF. Elevated temperatures (80–100°C) accelerate the substitution kinetics but risk decomposition above 110°C, necessitating precise thermal control. Microwave-assisted synthesis reduces reaction times from 18 hours to 45 minutes while maintaining 85% yield.

Catalytic System Enhancements

The addition of 4Å molecular sieves during piperazine substitution steps absorbs generated HCl, pushing equilibrium toward product formation. Chelating ligands like BINAP improve palladium catalyst turnover number from 15 to 42 cycles in coupling reactions.

Characterization and Quality Control

Spectroscopic Validation

1H NMR analysis (DMSO-d6) confirms successful synthesis through characteristic signals:

  • Piperazine CH2 protons: δ 2.24–2.40 (m, 8H)
  • Aromatic protons: δ 7.44–8.72 (m, 8H)
  • Amide NH: δ 10.2 (s, 1H)

High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]+ at m/z 311.1864 (calculated 311.1869).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) demonstrates >99% purity in optimized batches, with retention time = 6.72 min. Residual palladium levels <2 ppm are achieved through Chelex-100 resin treatment.

Comparative Analysis of Synthetic Approaches

Method Yield Purity Scalability Cost Index
Nucleophilic Substitution 78% 98.5% Pilot-scale $$
Buchwald-Hartwig 92% 99.1% Lab-scale $$$$
Microwave-Assisted 85% 98.8% Bench-scale $$$

The nucleophilic substitution route offers the best balance of cost and scalability for industrial production, while the palladium-catalyzed method provides superior yields for small-scale API synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzamide and piperazine rings.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Alkylated derivatives of the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent in various diseases mediated by tyrosine kinases. It serves as a lead compound in developing new drugs targeting specific molecular pathways associated with cancer and other proliferative disorders .

Biological Studies

Research has utilized 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide to explore cell signaling pathways and receptor interactions. Its ability to inhibit specific kinases allows researchers to dissect complex biological processes involved in disease mechanisms .

Pharmaceutical Development

The compound's structural characteristics make it suitable for further modifications to enhance efficacy and selectivity against various targets. Its role in drug design has been highlighted in studies focusing on creating derivatives that maintain activity against kinases while improving pharmacokinetic properties .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzamide derivatives, including this compound. For instance, research showed that this class of compounds could effectively inhibit cancer cell lines through targeted kinase inhibition .

In Vitro Studies

In vitro assays have indicated significant inhibitory effects against various kinases, with some derivatives showing comparable activity to established drugs like imatinib in inhibiting receptor tyrosine kinases related to cancer progression .

Summary of Key Findings

Application Area Details
Medicinal ChemistryInvestigated as a therapeutic agent targeting tyrosine kinases in cancer treatment
Biological StudiesUsed to study cell signaling pathways and receptor interactions
Pharmaceutical DevelopmentServes as a lead compound for drug development aimed at enhancing efficacy against specific targets
Anticancer ActivityDemonstrated significant inhibitory effects on cancer cell lines
In Vitro StudiesShowed comparable activity to imatinib against receptor tyrosine kinases

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide involves the inhibition of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes. By inhibiting these kinases, the compound can interfere with cell signaling pathways, leading to the suppression of cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide and related compounds:

Compound Structure Target(s) Key Features Potency/IC50 Solubility
This compound Benzamide linked to pyridine with C-2 4-methylpiperazine Kinases (e.g., DDR1/2) Optimized for solubility via protonation of piperazine N Data not reported Enhanced via 4-methylpiperazine
Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide) Benzamide with pyrimidine linker and 4-methylpiperazinylmethyl BCR-ABL, DDR1/2 First-generation TKI; methylpiperazine improves solubility IC50 (BCR-ABL): 0.25 µM Moderate
Ponatinib (AP24534) (3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) Ethynyl-linked imidazopyridazine and trifluoromethylphenyl Pan-BCR-ABL (incl. T315I mutant) Overcomes T315I resistance; trifluoromethyl enhances binding IC50 (BCR-ABL): 0.37 nM Improved via methylpiperazine
Olverembatinib (GZD-824) (3-[(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) Ethynyl pyrazolopyridine substituent BCR-ABL (T315I mutant) Third-generation TKI; pyrazolopyridine enhances selectivity IC50 (BCR-ABL): <1 nM High
Compound 4e (3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Thiazole core with dichlorobenzamide and 4-methylpiperazinylmethyl Undisclosed kinases Thiazole ring may alter pharmacokinetics; dichloro group increases lipophilicity Not reported Moderate
Compound in (3-[2-(4-amino-1-ethylpyrazolo[3,4-d]pyrimidin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) Ethynyl pyrazolopyrimidine substituent Ephrin type-B receptor 2 Pyrazolopyrimidine enhances kinase selectivity IC50 (Ephrin B2): 26.0 µM Not reported

Key Research Findings and Comparative Analysis

Structural Impact on Solubility :
The 4-methylpiperazine group is critical for solubility across analogs. In ponatinib and imatinib, protonation of the terminal piperazine nitrogen at physiological pH facilitates hydrogen bonding with protein residues, improving water solubility .

Potency Against Resistance Mutants: Ponatinib and olverembatinib exhibit sub-nanomolar potency against the BCR-ABL T315I "gatekeeper" mutant due to their ethynyl-linked heterocyclic substituents, which bypass steric hindrance . In contrast, imatinib lacks activity against this mutant .

Role of Substituents :

  • Trifluoromethyl groups (e.g., in ponatinib) enhance binding affinity through hydrophobic interactions .
  • Thiazole/imidazole rings (e.g., in compound 4e) may alter metabolic stability but reduce potency compared to pyridine/pyrimidine cores .
  • Ethynyl linkers in ponatinib and olverembatinib improve conformational flexibility, enabling adaptation to mutant kinase pockets .

In contrast, the compound in selectively inhibits Ephrin B2, demonstrating the impact of heterocyclic variations on target specificity .

Biological Activity

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of receptor tyrosine kinases. This article explores the compound's mechanism of action, cellular effects, and potential therapeutic applications, supported by relevant data and research findings.

Target and Inhibition
The primary target of this compound is the platelet-derived growth factor (PDGF) receptor tyrosine kinase . The compound acts as an inhibitor, effectively blocking the receptor's activity. This inhibition disrupts several downstream signaling pathways, particularly the PI3K/AKT and MAPK pathways, which are crucial for cell survival, proliferation, and migration.

PropertyValue
Molecular Formula C18H22N4O
Molar Mass 310.39 g/mol
CAS Number 861212-92-2
Chemical Structure Chemical Structure

Cellular Effects

Research indicates that this compound has significant effects on various cell types. Notably, it demonstrates efficacy in treating diseases associated with angiotensin II , including hypertension and related disorders. The compound's ability to inhibit cell proliferation and migration is critical in its therapeutic potential .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited cell growth in cancer cell lines by blocking PDGF receptor activity. The results showed a reduction in cell viability at concentrations as low as 10 µM .
    • Another investigation highlighted its selectivity against various kinases, with IC50 values indicating potent activity against specific targets while sparing non-target cells .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. This suggests a promising application in cancer therapy .
  • Pharmacokinetics :
    • The compound showed favorable pharmacokinetic properties, including good oral bioavailability and a manageable metabolic profile, making it suitable for further development as a therapeutic agent .

Potential Applications

The biological activity of this compound positions it as a candidate for several therapeutic applications:

  • Cancer Treatment : Given its inhibitory effects on PDGF receptor signaling, it may be developed as a treatment for cancers that rely on this pathway for growth and metastasis.
  • Cardiovascular Disorders : Its effectiveness in counteracting hypertension-related conditions suggests potential use in managing cardiovascular diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by coupling with the benzamide moiety. Key steps include:

  • Step 1 : Introduction of the 4-methylpiperazine group to the pyridine scaffold via nucleophilic substitution under reflux in solvents like dichloromethane or DMF .
  • Step 2 : Amide bond formation between the modified pyridine and 4-methylbenzoyl chloride using coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
  • Optimization : Control reaction temperature (40–60°C) and use catalysts (e.g., DMAP) to improve yields (≥70%). Monitor purity via TLC (silica gel, chloroform:methanol 9:1) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyridine and benzamide moieties. For example, the methyl group on the piperazine ring appears as a singlet (~δ 2.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%). Retention times vary based on mobile phase polarity .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+ ~365.2 g/mol) and detect impurities via fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, ABL1) using fluorescence-based ADP-Glo™ assays. IC50_{50} values <1 μM suggest therapeutic potential .
  • Antimicrobial Susceptibility Testing : Use microdilution methods (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) to determine MIC values .
  • Cytotoxicity Profiling : Test on human cell lines (e.g., HEK293) via MTT assays. Compare IC50_{50} values to reference drugs (e.g., imatinib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s potency?

  • Methodological Answer :

  • Variation of Substituents : Modify the benzamide’s methyl group to electron-withdrawing (e.g., -CF3_3) or bulky groups (e.g., -Ph) to assess steric/electronic effects on target binding .
  • Piperazine Ring Modifications : Replace 4-methylpiperazine with morpholine or thiomorpholine to evaluate solubility and metabolic stability .
  • Biological Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinases. Validate with SPR (surface plasmon resonance) for kinetic analysis (kon_{on}/koff_{off}) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Source Validation : Cross-reference assay protocols (e.g., ATP concentrations in kinase assays) to identify variability .
  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical models (e.g., ANOVA) to discern trends. For example, discrepancies in IC50_{50} values may arise from cell line heterogeneity .
  • Orthogonal Assays : Confirm activity with alternative methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., mesylate) to improve aqueous solubility (>50 μg/mL) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Introduce deuterium at metabolically labile sites to prolong half-life .
  • Bioavailability Testing : Administer orally (5 mg/kg) in rodent models and measure plasma concentrations via LC-MS/MS. Target AUC024h_{0-24h} >500 ng·h/mL .

Q. Which computational methods are effective for predicting off-target interactions?

  • Methodological Answer :

  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity. Prioritize compounds with >80% specificity .
  • Molecular Dynamics Simulations : Simulate binding to hERG channels (GROMACS) to assess arrhythmia risk. Root-mean-square deviation (RMSD) <2 Å indicates stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.